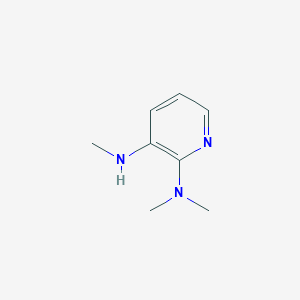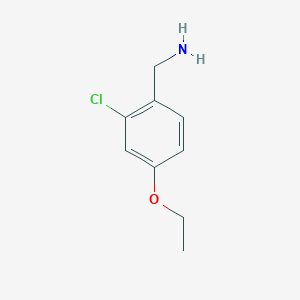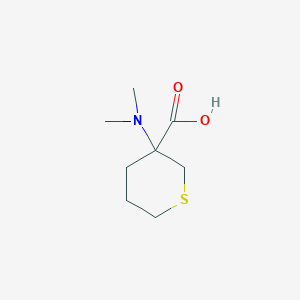![molecular formula C9H16O3 B1529400 1,9-Dioxaspiro[5.5]undecan-4-ol CAS No. 1341961-33-8](/img/structure/B1529400.png)
1,9-Dioxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the CAS Number: 1341961-33-8 . It has a molecular weight of 172.22 and its IUPAC name is 1,9-dioxaspiro[5.5]undecan-4-ol . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for 1,9-Dioxaspiro[5.5]undecan-4-ol is 1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, 1,9-Dioxaspiro[5.5]undecan-4-ol is an oil with a molecular weight of 172.22 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
-
Chemical Synthesis
-
Physical Chemistry
- A study explored the conformations of 1,7-dioxaspiro[5.5]undecane (a similar compound) and its stepwise solvation by up to 5 water molecules using supersonic-jet Fourier transform microwave spectroscopy .
- The rotational spectra of the most stable structures of the monomer, monohydrate, and dihydrate were observed and assigned .
- The interactions between water and the 1,7-dioxaspiro[5.5]undecane monomer, as well as those between water molecules, were revealed .
- The O w H⋯O 1,7-dioxaspiro[5.5]undecane, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability .
-
Chemical Synthesis
-
Physical Chemistry
- A study explored the conformations of 1,7-dioxaspiro[5.5]undecane (a similar compound) and its stepwise solvation by up to 5 water molecules using supersonic-jet Fourier transform microwave spectroscopy . The rotational spectra of the most stable structures of the monomer, monohydrate, and dihydrate were observed and assigned . The interactions between water and the 1,7-dioxaspiro[5.5]undecane monomer, as well as those between water molecules, were revealed . The O w H⋯O 1,7-dioxaspiro[5.5]undecane, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability .
-
Pheromone Synthesis
-
Ligand Synthesis
Propriétés
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUVLZINIDTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dioxaspiro[5.5]undecan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)






